(E)-2,6,10-Trimethylundeca-5,9-dienol
Description
Contextualization within Natural Product Chemistry
(E)-2,6,10-Trimethylundeca-5,9-dienol is situated within the expansive field of natural product chemistry. While some sources suggest the compound is not found in nature, others report its presence in natural extracts, albeit at trace levels. thegoodscentscompany.comnih.gov Its structural similarity to other known natural compounds places it firmly within this area of study.
A significant context for this compound comes from research into oleoresins, such as copaiba oil, which is extracted from trees of the Copaifera species. mdpi.commdpi.com These oleoresins are complex mixtures rich in sesquiterpenes and diterpenes. nih.govmdpi.commdpi.com For instance, a 2021 study on copaiba oil led to the isolation and identification of a previously undescribed but structurally related sesquiterpenoid, (E)-2,6,10-trimethyldodec-8-en-2-ol, alongside seven other known sesquiterpenes. mdpi.com This highlights the role of natural oils as a source for discovering novel sesquiterpenoids related to (E)-2,6,10-Trimethylundeca-5,9-dienol. The perfume and cosmetics industries also show significant interest in the sesquiterpene fraction of copaiba oleoresin due to its aromatic properties. mdpi.com
Classification and Significance as a Sesquiterpene Alcohol
(E)-2,6,10-Trimethylundeca-5,9-dienol is classified as a sesquiterpene alcohol. Sesquiterpenes are a class of terpenes that consist of three isoprene (B109036) units and have the molecular formula C15H24. The alcohol functional group (-OH) in its structure designates it as a sesquiterpenoid, a derivative of a sesquiterpene.
The significance of this class of compounds is multifaceted. Sesquiterpenes are known to play crucial roles in chemical communication and defense mechanisms in the natural world. mdpi.com For example, the aldehyde analogue of the subject compound, (5E)-2,6,10-Trimethylundeca-5,9-dienal, has been identified as a semiochemical (a chemical involved in communication) for the termite species Hodotermopsis sjoestedti. pherobase.com Furthermore, the broader family of sesquiterpenes found in Copaifera species are recognized for a wide range of biological activities, which are a subject of ongoing research. mdpi.comnih.gov Copaiba oil itself is an exudate that serves as a defensive mechanism for the tree against fungi and bacteria. mdpi.com
Historical Overview of Academic Research on (E)-2,6,10-Trimethylundeca-5,9-dienol
The academic study of (E)-2,6,10-Trimethylundeca-5,9-dienol is intertwined with the long history of chemical investigation into natural oleoresins. The chemical study of copaiba oleoresin, a primary source of related sesquiterpenes, dates back to the early 19th century. mdpi.com These early studies laid the groundwork for the eventual isolation and structural elucidation of numerous terpenoid compounds.
While specific seminal papers on the initial synthesis or isolation of (E)-2,6,10-Trimethylundeca-5,9-dienol are not prominently highlighted in broad reviews, its existence is documented in chemical databases and its use as a fragrance ingredient is noted. thegoodscentscompany.com Modern research continues to uncover new, structurally similar compounds from natural sources. The 2021 identification of (E)-2,6,10-trimethyldodec-8-en-2-ol from copaiba oil, elucidated through advanced spectral analyses like 1D- and 2D NMR and GC/Q-ToF mass spectrometry, exemplifies the continuing academic interest in this class of sesquiterpenoids. mdpi.com This ongoing discovery process underscores the sustained relevance of sesquiterpene alcohols in phytochemical research.
Data Tables
Table 1: Physicochemical Properties of (E)-2,6,10-Trimethylundeca-5,9-dienol
| Property | Value |
| Molecular Formula | C14H26O |
| CAS Number | 58001-88-0 |
| Synonyms | (5E)-2,6,10-trimethylundeca-5,9-dien-1-ol, (E)-waxy undecadienol |
This table contains data compiled from publicly available chemical databases. thegoodscentscompany.comnih.gov
Table 2: Example Composition of Sesquiterpenoids in a Commercial Copaiba Oil Sample
| Compound | Percentage Composition (%) |
| β-caryophyllene | 38.58 |
| α-humulene | 6.26 |
| T-muurolol | 0.16 |
| T-cadinol | 0.12 |
| Torreyol | 0.12 |
| Maaliol | 0.04 |
| Caryophyllene oxide | 0.02 |
| (E)-2,6,10-trimethyldodec-8-en-2-ol | 0.01 |
This table is based on data from a 2021 study analyzing the composition of a commercial copaiba oil. mdpi.com
Properties
CAS No. |
58001-88-0 |
|---|---|
Molecular Formula |
C14H26O |
Molecular Weight |
210.36 g/mol |
IUPAC Name |
(5E)-2,6,10-trimethylundeca-5,9-dien-1-ol |
InChI |
InChI=1S/C14H26O/c1-12(2)7-5-8-13(3)9-6-10-14(4)11-15/h7,9,14-15H,5-6,8,10-11H2,1-4H3/b13-9+ |
InChI Key |
SVHDKVPXRARVAO-UKTHLTGXSA-N |
SMILES |
CC(CCC=C(C)CCC=C(C)C)CO |
Isomeric SMILES |
CC(CC/C=C(\C)/CCC=C(C)C)CO |
Canonical SMILES |
CC(CCC=C(C)CCC=C(C)C)CO |
Other CAS No. |
24048-14-4 58001-88-0 |
Origin of Product |
United States |
Natural Occurrence and Ecological Distribution of E 2,6,10 Trimethylundeca 5,9 Dienol
Occurrence in the Plant Kingdom
While initially thought by some sources to be absent in nature, evidence confirms the presence of (E)-2,6,10-Trimethylundeca-5,9-dienol in the plant kingdom. Its identification has been noted in the context of essential oils from medicinal plants.
Identification in Specific Plant Species and Genera
Research and databases dedicated to the chemical profiles of essential oils have identified (E)-2,6,10-Trimethylundeca-5,9-dienol as a secondary metabolite in certain medicinal plants found in India. imsc.res.inimsc.res.in The sCentInDB, a database of essential oil chemical profiles of medicinal plants of India, lists this compound, highlighting its natural origin. imsc.res.inimsc.res.in
Tissue-Specific Localization within Plant Structures
The compound is a component of the essential oils of these plants. Essential oils are complex mixtures of volatile compounds that are typically synthesized and stored in specialized plant tissues, such as glandular trichomes, secretory cavities, or resin ducts. The exact tissue-specific localization of (E)-2,6,10-Trimethylundeca-5,9-dienol would be dependent on the specific plant species in which it is produced.
Environmental and Developmental Factors Influencing Plant Production
The production of secondary metabolites like (E)-2,6,10-Trimethylundeca-5,9-dienol in plants is often influenced by a variety of environmental and developmental factors. These can include light intensity, temperature, water availability, nutrient levels, and the developmental stage of the plant. Additionally, external stressors such as herbivory or pathogen attack can trigger an increased production of certain volatile compounds as a defense mechanism.
Occurrence in the Animal Kingdom
In the animal kingdom, (E)-2,6,10-Trimethylundeca-5,9-dienol has been identified as a semiochemical, a chemical substance that carries a message, particularly within the context of insect communication.
Detection in Specific Animal Species and Genera (e.g., Insects)
This compound has been identified as a trail-following pheromone in termites, specifically within the families Mastotermitidae and Termopsidae. researchgate.net Trail pheromones are crucial for social insects like termites as they guide colony members to food sources and help maintain social cohesion.
A closely related compound, the aldehyde (E)-2,6,10-trimethylundeca-5,9-dienal, has been identified as a female sex pheromone in the termite species Zootermopsis nevadensis and as a sex-pairing pheromone in the neotropical, mandibulated, nasute termite Cornitermes bequaerti. dokumen.pubresearchgate.net The enzymatic conversion between an alcohol and its corresponding aldehyde is a common biochemical reaction, suggesting a close functional and biosynthetic relationship between these compounds in insects.
Glandular and Tissue Distribution in Animals
In termites, trail pheromones are typically secreted from the sternal gland, which is located on the ventral side of the abdomen. researchgate.net When a termite lays a trail, it drags its abdomen along the substrate, depositing the pheromone from this gland. In the case of sex pheromones, these are often released from various exocrine glands, with their specific location varying between species. researchgate.net
Presence in Microbial Systems
While the compound (E)-2,6,10-Trimethylundeca-5,9-dienol is a known sesquiterpenoid, its specific production by microbial systems is not extensively documented in publicly available research. However, the broader class of sesquiterpenoids is widely produced by a vast array of microorganisms, including bacteria and fungi. mdpi.com These compounds are a diverse group of C15 isoprenoids that play crucial roles in microbial life.
Microorganisms synthesize sesquiterpenes through the terpene biosynthetic pathway, with farnesyl pyrophosphate (FPP) serving as the common precursor. The incredible diversity of sesquiterpene structures arises from the activity of enzymes called terpene cyclases, which catalyze the conversion of the linear FPP molecule into a multitude of cyclic and acyclic skeletons. Subsequent modifications by other enzymes, such as cytochrome P450 monooxygenases, further increase the chemical diversity of the final products.
Fungi, in particular, are prolific producers of volatile sesquiterpenes. cabidigitallibrary.org These compounds are often released into the environment and are characteristic of the fungal species that produce them. While a definitive list of microorganisms that produce (E)-2,6,10-Trimethylundeca-5,9-dienol is not available, the metabolic machinery for its synthesis is present in many microbial genera. For instance, various species of Trichoderma, a genus of fungi prevalent in soil ecosystems, are known to emit a rich bouquet of sesquiterpene volatiles. uni-goettingen.de Similarly, wood-decay fungi such as Schizophyllum commune have been shown to produce a variety of sesquiterpenes. nih.govnih.gov
In the bacterial domain, Actinobacteria and Proteobacteria are known to harbor the genetic pathways for sesquiterpene biosynthesis. nih.gov For example, some Streptomyces species are capable of producing sesquiterpenoid compounds. nih.gov The presence of the necessary biosynthetic pathways in these broad microbial groups suggests that the production of (E)-2,6,10-Trimethylundeca-5,9-dienol by specific microbial strains is plausible, though yet to be explicitly identified.
The following table provides examples of microbial genera known to produce sesquiterpenes, highlighting the potential for the presence of (E)-2,6,10-Trimethylundeca-5,9-dienol within these systems.
| Microbial Genus | Domain/Kingdom | Known to Produce Sesquiterpenes |
| Trichoderma | Fungi | Yes |
| Schizophyllum | Fungi | Yes |
| Streptomyces | Bacteria | Yes |
| Actinobacteria (Phylum) | Bacteria | Yes |
| Proteobacteria (Phylum) | Bacteria | Yes |
Ecological Contexts of Natural Production and Release
The natural production and release of sesquiterpenoids like (E)-2,6,10-Trimethylundeca-5,9-dienol by microorganisms are intrinsically linked to their ecological functions. These volatile organic compounds (VOCs) act as crucial mediators of intra- and inter-kingdom interactions, influencing the behavior and physiology of surrounding organisms. nih.govwesleyan.edu
One of the primary ecological roles of microbial sesquiterpenes is in chemical defense. Fungi and bacteria release these compounds to inhibit the growth of competing microorganisms in their immediate environment. cabidigitallibrary.orgresearchgate.net For example, sesquiterpenes produced by the fungus Schizophyllum commune have been shown to inhibit the growth of other wood-decay fungi and bacteria, helping to secure its niche. nih.govnih.gov This suggests that (E)-2,6,10-Trimethylundeca-5,9-dienol, if produced by a microorganism, could function as an antimicrobial agent.
Sesquiterpenes are also key signaling molecules in complex ecological networks. They can act as chemoattractants or repellents. For instance, some fungal sesquiterpenes can attract fungivorous arthropods, which may aid in spore dispersal. royalsocietypublishing.org Conversely, other sesquiterpenes can repel these same grazers, protecting the fungus from predation. royalsocietypublishing.org The specific effect often depends on the compound, its concentration, and the receiving organism.
Furthermore, microbial sesquiterpenes play a significant role in plant-microbe interactions. Endophytic fungi, such as some Trichoderma species, live within plant tissues and can produce a variety of VOCs, including sesquiterpenes. uni-goettingen.de These compounds can promote plant growth and induce systemic resistance against pathogens and herbivores. uni-goettingen.de The release of these volatiles can create a protective halo around the plant, influencing the surrounding soil community and deterring potential threats.
The ecological functions of microbial sesquiterpenes are diverse and context-dependent. The following table summarizes some of the key ecological roles of these compounds, providing a framework for understanding the potential significance of (E)-2,6,10-Trimethylundeca-5,9-dienol in natural systems.
| Ecological Role | Interacting Organisms | Examples of Sesquiterpene-Mediated Interactions |
| Antimicrobial Defense | Bacteria, Fungi | Inhibition of competing microbial growth in the soil and on decaying wood. nih.govnih.govresearchgate.net |
| Interspecific Competition | Fungi | Fungal volatiles can inhibit the growth of other fungal species. cabidigitallibrary.org |
| Spore Dispersal | Insects, Arthropods | Attraction of insects that can carry and disperse fungal spores. cabidigitallibrary.org |
| Anti-predator Defense | Fungivorous Arthropods (e.g., Collembola) | Repelling soil-dwelling arthropods that feed on fungal mycelia. royalsocietypublishing.org |
| Plant Growth Promotion | Plants | Endophytic fungi can release volatiles that enhance plant development. uni-goettingen.de |
| Induced Plant Defense | Plants, Herbivores | Microbial volatiles can prime plants to better defend against insect herbivores. uni-goettingen.de |
| Interspecies Signaling | Bacteria, Fungi | Volatiles can mediate communication and influence the behavior of other microorganisms. nih.govnih.gov |
Biosynthetic Pathways and Enzymatic Regulation of E 2,6,10 Trimethylundeca 5,9 Dienol
Upstream Isoprenoid Biosynthesis Pathways
All isoprenoids, including (E)-2,6,10-trimethylundeca-5,9-dienol, are synthesized from the five-carbon isomers, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). mdpi.com Plants and many other organisms utilize two distinct pathways to produce these essential C5 units: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. mdpi.com These pathways are often segregated within different cellular compartments. nih.gov
Contribution of the Mevalonate (MVA) Pathway
The MVA pathway, typically active in the cytosol of plants, fungi, and animals, commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). mdpi.com This intermediate is then reduced to mevalonic acid (MVA) by the enzyme HMG-CoA reductase. Through a series of phosphorylation and decarboxylation steps, MVA is converted into IPP. wikipedia.org The IPP can then be isomerized to DMAPP. For the biosynthesis of sesquiterpenes, one molecule of DMAPP is condensed with two molecules of IPP by farnesyl diphosphate synthase (FPPS) to yield the central C15 precursor, (2E,6E)-farnesyl diphosphate (FPP). nih.gov
| Key Intermediates of the MVA Pathway |
| Acetyl-CoA |
| 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) |
| Mevalonic Acid (MVA) |
| Isopentenyl Diphosphate (IPP) |
| Dimethylallyl Diphosphate (DMAPP) |
| (2E,6E)-Farnesyl Diphosphate (FPP) |
Contribution of the Methylerythritol Phosphate (MEP) Pathway
The MEP pathway, which operates in the plastids of plants and is found in most bacteria, provides an alternative route to IPP and DMAPP. mdpi.compnas.org This pathway begins with the condensation of pyruvate (B1213749) and D-glyceraldehyde 3-phosphate. nih.gov A series of enzymatic reactions then leads to the formation of IPP and DMAPP. nih.gov In plants, the FPP destined for the synthesis of many sesquiterpenes is often derived from the MEP pathway, particularly when the downstream enzymes are located in plastids. nih.govnih.gov Regardless of its origin, FPP serves as the direct substrate for the next stage of biosynthesis. researchgate.net
| Key Intermediates of the MEP Pathway |
| Pyruvate |
| D-glyceraldehyde 3-phosphate |
| 1-deoxy-D-xylulose 5-phosphate (DXP) |
| 2-C-methyl-D-erythritol 4-phosphate (MEP) |
| Isopentenyl Diphosphate (IPP) |
| Dimethylallyl Diphosphate (DMAPP) |
| (2E,6E)-Farnesyl Diphosphate (FPP) |
Key Enzymatic Steps and Catalytic Mechanisms
The conversion of the linear FPP precursor into the specific structure of (E)-2,6,10-trimethylundeca-5,9-dienol requires at least two key enzymatic steps: the formation of an acyclic sesquiterpene backbone by a sesquiterpene synthase and a subsequent modification to introduce the hydroxyl group.
Sesquiterpene Synthase Involvement
Sesquiterpene synthases (STSs) are a diverse class of enzymes that catalyze the conversion of FPP into a vast array of sesquiterpene scaffolds. mdpi.com The reaction is initiated by the removal of the diphosphate group from FPP, generating a farnesyl cation. researchgate.netresearchgate.net This cation can then isomerize to a nerolidyl cation. researchgate.netresearchgate.net For the formation of acyclic sesquiterpenes like (E)-2,6,10-trimethylundeca-5,9-dienol, instead of undergoing complex cyclizations, the carbocation intermediate is quenched by the addition of a water molecule. researchgate.netresearchgate.net
The biosynthesis of structurally similar acyclic sesquiterpene alcohols, such as (3S)-(E)-nerolidol, is catalyzed by specific nerolidol (B1678203) synthases that convert FPP directly into the final alcohol product. nih.govwikipedia.org It is highly probable that a dedicated STS, likely a type of farnesol (B120207) or nerolidol synthase, is responsible for forming the acyclic carbon skeleton of (E)-2,6,10-trimethylundeca-5,9-dienol from FPP, which may or may not involve the direct incorporation of the hydroxyl group.
| General Reaction Mechanism of Acyclic Sesquiterpene Alcohol Formation |
| Substrate: (2E,6E)-Farnesyl Diphosphate (FPP) |
| Enzyme Class: Sesquiterpene Synthase (STS) |
| Step 1: Ionization of FPP to form a farnesyl cation. |
| Step 2 (Optional): Isomerization to a nerolidyl cation. |
| Step 3: Quenching of the carbocation by a water molecule. |
| Product: Acyclic sesquiterpene alcohol. |
Post-Cyclization Modifications (e.g., Hydroxylations, Oxidations)
In many terpenoid biosynthetic pathways, the initial hydrocarbon skeleton formed by a terpene synthase is further modified by other enzymes, such as cytochrome P450 monooxygenases (CYPs). nih.govmdpi.com These enzymes are well-known for their ability to catalyze the hydroxylation of unactivated C-H bonds on a wide variety of substrates, including terpenes. mdpi.comresearchgate.net
Given the structure of (E)-2,6,10-trimethylundeca-5,9-dienol, it is plausible that an acyclic sesquiterpene hydrocarbon precursor is first synthesized by an STS, and then a specific CYP enzyme catalyzes the hydroxylation at the C1 position to yield the final alcohol. This two-step mechanism, involving an STS and a subsequent CYP-mediated hydroxylation, is a common strategy in nature for producing oxygenated terpenes. nih.gov For instance, the biosynthesis of the sesquiterpene zerumbone (B192701) involves the hydroxylation of the α-humulene skeleton by a cytochrome P450. nih.gov
Genetic and Molecular Regulation of Biosynthesis
The biosynthesis of sesquiterpenes is tightly regulated at the genetic level. The expression of genes encoding the biosynthetic enzymes, from the upstream MVA or MEP pathways to the downstream STSs and CYPs, is often coordinated. In plants, the biosynthesis of sesquiterpenes can be induced by various factors, including developmental cues and environmental stimuli such as herbivory or pathogen attack. nih.gov
Hormones like methyl jasmonate (MeJA) are known to be key signaling molecules that can upregulate the expression of genes in the terpenoid biosynthesis pathway. nih.gov For example, in Pogostemon cablin, treatment with MeJA significantly increases the accumulation of patchoulol and induces the expression of MVA pathway genes like AACT, HMGR, and MVD. nih.gov In tomato (Lycopersicon species), the genetic control of sesquiterpene biosynthesis has been mapped to specific loci, with different gene clusters on different chromosomes being responsible for the production of distinct sets of sesquiterpenes. nih.govnih.gov This indicates that the genes for sesquiterpene biosynthesis can be organized in clusters and their expression is under strict genetic control. While the specific regulatory network for (E)-2,6,10-trimethylundeca-5,9-dienol has not been detailed, it is expected to be governed by similar principles of transcriptional regulation in response to internal and external signals.
Gene Expression Profiling of Biosynthetic Enzymes
Gene expression studies are crucial for identifying candidate genes involved in the biosynthesis of specific metabolites. In the context of homoterpenes, research has often focused on the upregulation of TPS and CYP genes in response to stimuli such as herbivory or pathogen attack.
For example, in Arabidopsis thaliana, the expression of the geranyllinalool (B138775) synthase gene (GES, also known as AtTPS04) and the cytochrome P450 gene CYP82G1 are coordinately induced upon herbivore damage, leading to the production of TMTT. nih.govnih.gov Similarly, in maize (Zea mays), the expression of the terpene synthase gene TPS2 and the cytochrome P450 genes CYP92C5 and CYP92C6 are induced by herbivory, correlating with the production of DMNT and TMTT. nih.govmpg.de
While no studies have directly profiled the gene expression specifically for (E)-2,6,10-Trimethylundeca-5,9-dienol biosynthesis, we can hypothesize a similar pattern. It is plausible that a specific set of TPS and CYP genes are transcriptionally activated in plants that produce this C14 homoterpenol, particularly under conditions of biotic stress. Identifying plant species that are potent emitters of this compound would be the first step toward conducting targeted gene expression profiling experiments, such as quantitative real-time PCR (qRT-PCR) and transcriptomics (RNA-Seq), to identify the relevant biosynthetic genes.
Table 1: Key Enzyme Families and Corresponding Genes in Homoterpene Biosynthesis
| Enzyme Family | Gene Examples | Precursor | Product(s) | Plant Species |
| Terpene Synthase (TPS) | GES (AtTPS04) | Geranylgeranyl Diphosphate (GGPP) | (E,E)-Geranyllinalool | Arabidopsis thaliana |
| Terpene Synthase (TPS) | TPS2 | Farnesyl Diphosphate (FPP), GGPP | (E)-Nerolidol, (E,E)-Geranyllinalool | Zea mays uniprot.org |
| Cytochrome P450 (CYP) | CYP82G1 | (E)-Nerolidol, (E,E)-Geranyllinalool | DMNT, TMTT | Arabidopsis thaliana nih.govnih.gov |
| Cytochrome P450 (CYP) | CYP92C5 | (E)-Nerolidol | DMNT | Zea mays nih.gov |
| Cytochrome P450 (CYP) | CYP92C6 | (E,E)-Geranyllinalool | TMTT | Zea mays nih.gov |
Transcriptional and Post-Translational Control Mechanisms
The biosynthesis of terpenoids is tightly regulated at multiple levels to ensure that these metabolically expensive compounds are produced only when needed.
Transcriptional Control: The expression of terpenoid biosynthetic genes is often controlled by a complex network of transcription factors (TFs). Several TF families, including AP2/ERF, bHLH, MYB, NAC, and WRKY, have been implicated in regulating terpene metabolism. nih.gov These TFs can be activated by signaling molecules such as jasmonic acid (JA) and salicylic (B10762653) acid (SA), which are key hormones in plant defense responses. For instance, the induction of homoterpene biosynthesis by herbivory is typically mediated by the JA signaling pathway. nih.gov It is highly probable that the biosynthesis of (E)-2,6,10-Trimethylundeca-5,9-dienol is also under the control of such a JA-responsive transcriptional network.
Post-Translational Control: Following protein synthesis, the activity of biosynthetic enzymes can be further modulated through post-translational modifications (PTMs). One such modification is phosphorylation, which can alter the activity, stability, or subcellular localization of an enzyme. Another critical, though less explored, mechanism is the direct inactivation of terpene synthases through the alkylation of active site residues by reactive carbocation intermediates generated during the catalytic cycle. nih.govuniprot.orgnih.gov This mechanism-based inactivation could serve as a self-regulatory feedback loop to prevent the over-accumulation of potentially toxic terpene products. The relevance of these PTMs to the specific enzymes involved in (E)-2,6,10-Trimethylundeca-5,9-dienol synthesis remains to be investigated.
In Vitro and In Vivo Biosynthetic Pathway Elucidation
Elucidating the precise steps of a biosynthetic pathway requires a combination of in vitro and in vivo experimental approaches.
In Vitro Elucidation: This method involves expressing candidate biosynthetic genes in a heterologous system, such as Escherichia coli or yeast, purifying the resulting enzymes, and then performing enzyme assays with putative substrates. For example, the function of CYP82G1 from Arabidopsis as a homoterpene synthase was confirmed by expressing the gene in yeast and demonstrating its ability to convert (E)-nerolidol and (E,E)-geranyllinalool into DMNT and TMTT, respectively. nih.gov A similar approach would be necessary to definitively identify the TPS and CYP enzymes responsible for the synthesis of (E)-2,6,10-Trimethylundeca-5,9-dienol. This would involve incubating the recombinant enzymes with a hypothesized C15 precursor and analyzing the reaction products using techniques like gas chromatography-mass spectrometry (GC-MS).
In Vivo Elucidation: In vivo studies are essential to confirm the function of a gene within the complex environment of a living organism. This can be achieved through genetic modification of the plant species that produces the compound of interest. Techniques such as gene silencing (e.g., RNA interference) or gene knockout (e.g., using CRISPR-Cas9) can be used to downregulate or eliminate the expression of a candidate biosynthetic gene. A subsequent loss or reduction in the production of (E)-2,6,10-Trimethylundeca-5,9-dienol would provide strong evidence for the gene's involvement in its biosynthesis. Conversely, overexpression of the candidate gene could lead to increased production of the compound.
Table 2: Research Findings on Homoterpene Biosynthesis Elucidation
| Finding | Method | Compound(s) | Key Enzymes | Plant Species |
| Coordinated induction of gene expression with homoterpene emission upon herbivory. | Transcriptomics (Microarray), GC-MS | TMTT | GES, CYP82G1 | Arabidopsis thaliana nih.gov |
| Functional characterization of a homoterpene synthase. | Heterologous expression (Yeast), Enzyme assays, GC-MS | DMNT, TMTT | CYP82G1 | Arabidopsis thaliana nih.govnih.gov |
| Identification of a terpene synthase producing homoterpene precursors. | Heterologous expression (E. coli), Enzyme assays, GC-MS | (E)-Nerolidol, (E,E)-Geranyllinalool | TPS2 | Zea mays nih.gov |
| Identification of cytochrome P450s for homoterpene formation. | Genetic mapping (QTL), Heterologous expression (Yeast), Enzyme assays, GC-MS | DMNT, TMTT | CYP92C5, CYP92C6 | Zea mays nih.govmpg.de |
| Post-translational inactivation of terpene synthases. | Proteomics, X-ray crystallography | Various sesquiterpenes | Various TPSs | General mechanism |
Synthetic Methodologies and Strategies for E 2,6,10 Trimethylundeca 5,9 Dienol
Total Synthesis Approaches to (E)-2,6,10-Trimethylundeca-5,9-dienol
Total synthesis provides a means to construct the target molecule from simple, readily available starting materials. This approach offers the flexibility to introduce specific structural modifications and to control stereochemistry.
The presence of a stereocenter at the C2 position and the (E)-configuration of the double bond at C5 demand a stereoselective approach for the synthesis of (E)-2,6,10-trimethylundeca-5,9-dienol. Key strategies would involve the use of chiral building blocks or asymmetric reactions to establish the desired stereochemistry.
A plausible retrosynthetic analysis would disconnect the molecule at the C4-C5 bond, suggesting a coupling reaction between a C4 aldehyde or a related electrophile and a C10 organometallic fragment derived from a geraniol (B1671447) or nerol (B1678202) precursor. The stereocenter at C2 could be introduced via asymmetric reduction of a corresponding ketone or through the use of a chiral auxiliary.
Several powerful reaction methodologies are applicable to the synthesis of acyclic terpenoids like (E)-2,6,10-trimethylundeca-5,9-dienol.
Wittig Reaction: The Wittig reaction is a cornerstone in the formation of carbon-carbon double bonds. In the context of synthesizing the target molecule, a phosphonium (B103445) ylide could be reacted with a suitable aldehyde or ketone to construct the C5=C6 double bond with (E)-selectivity. Stabilized ylides generally favor the formation of (E)-alkenes. For instance, a C10 phosphonium ylide could be coupled with a chiral C4 aldehyde to assemble the main carbon skeleton. The synthesis of various farnesol (B120207) isomers has been successfully achieved using modified Wittig procedures, demonstrating the utility of this approach for related terpenoids. wikipedia.org
Julia-Kocienski Olefination: This reaction is another excellent method for the stereoselective synthesis of (E)-alkenes and is known for its high functional group tolerance. nih.govresearchgate.net A sulfone-containing fragment could be coupled with an aldehyde to form the desired C=C bond. For the synthesis of (E)-2,6,10-trimethylundeca-5,9-dienol, a C10-sulfone could be reacted with a chiral C4 aldehyde. The Julia-Kocienski olefination has been successfully employed in the synthesis of various complex natural products, highlighting its reliability. researchgate.net
Grignard and Related Coupling Reactions: The formation of the carbon skeleton can also be achieved through the coupling of organometallic reagents, such as Grignard reagents, with appropriate electrophiles. For example, a Grignard reagent derived from a C5 halide could be coupled with a C9 epoxide or aldehyde derived from geraniol.
A summary of potential key reactions is provided in the table below.
| Reaction | Reactants | Bond Formed | Stereochemical Control |
| Wittig Reaction | Phosphonium ylide + Aldehyde/Ketone | C=C | (E)-selectivity with stabilized ylides |
| Julia-Kocienski Olefination | Sulfone + Aldehyde | C=C | High (E)-selectivity |
| Grignard Reaction | Organomagnesium halide + Electrophile | C-C | Dependent on chiral precursors/catalysts |
Semi-Synthetic Routes from Naturally Derived Precursors
The structural similarity of (E)-2,6,10-trimethylundeca-5,9-dienol to common natural terpenes like farnesol and geraniol makes semi-synthesis an attractive and potentially more efficient approach.
Farnesol, a readily available sesquiterpenoid alcohol, could serve as an excellent starting material. wikipedia.org A selective reduction of the C2=C3 double bond of a farnesol derivative could potentially yield the target compound. However, achieving selectivity over the other two double bonds would be a significant challenge and may require enzymatic or specific catalytic methods. A recent study described the synthesis of various compounds structurally related to farnesal (B56415) and farnesol, indicating the feasibility of modifying these natural precursors. nih.gov
Geraniol, a C10 monoterpene alcohol, can also be a valuable precursor. Elongation of the carbon chain of geraniol by four carbons can lead to the C14 skeleton of the target molecule. This could be achieved through a sequence of reactions, such as conversion of the primary alcohol to a leaving group, followed by coupling with a suitable C4 nucleophile.
Chemoenzymatic Synthesis Methodologies
Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical reactions, offering a powerful strategy for the synthesis of complex molecules. researchgate.netresearchgate.net
Enzymes such as lipases and alcohol dehydrogenases can be employed for the stereoselective synthesis of chiral alcohols. For instance, a racemic mixture of 2,6,10-trimethylundeca-5,9-dienol could be resolved using a lipase-catalyzed acylation or hydrolysis to obtain the desired enantiomer.
Furthermore, biocatalytic C-H oxidation is an emerging tool for the selective functionalization of terpene scaffolds. nih.gov While direct application to (E)-2,6,10-trimethylundeca-5,9-dienol synthesis from a simpler precursor has not been reported, the principle could be applied to introduce the hydroxyl group at the desired position in a late-stage functionalization of a C14 hydrocarbon backbone. The use of terpene synthases to produce unnatural terpenoids from modified precursors also presents a promising avenue for future research. lookchem.com
Development of Synthetic Analogues and Derivatives for Research Applications
The synthesis of analogues and derivatives of (E)-2,6,10-trimethylundeca-5,9-dienol is crucial for structure-activity relationship (SAR) studies, particularly in the context of its use in fragrances. Synthetic modifications can be made to various parts of the molecule to investigate how these changes affect its olfactory properties.
Potential modifications could include:
Alteration of the alcohol functionality: Conversion of the primary alcohol to an ether, ester, or other functional groups.
Modification of the double bonds: Saturation of one or both double bonds, or shifting their positions.
Changes in the carbon skeleton: Introduction or removal of methyl groups, or alteration of the chain length.
The synthesis of such analogues would likely follow similar synthetic routes as the parent compound, utilizing the flexibility of total synthesis to incorporate the desired structural changes. The development of a library of these compounds would be invaluable for understanding the molecular determinants of its scent profile and for the discovery of new fragrance ingredients.
Ecological Roles and Biological Functions of E 2,6,10 Trimethylundeca 5,9 Dienol
Role in Inter-Organismal Chemical Communication
(E)-2,6,10-Trimethylundeca-5,9-dienol is a semiochemical, a broad term for a chemical substance that carries a message. These messages can be between individuals of the same species (pheromones) or between different species (allelochemicals). The primary documented role of this compound falls under the category of pheromonal communication in insects.
Insect Semiochemistry and Pheromonal Activity
In the realm of insect communication, (E)-2,6,10-trimethylundeca-5,9-dienol is recognized for its activity as a trail pheromone, particularly within the order Isoptera (termites). Pheromones are essential for the intricate social structures and coordinated behaviors observed in termite colonies.
As a key component of the trail pheromone, (E)-2,6,10-trimethylundeca-5,9-dienol is instrumental in guiding nestmates to food sources, new nesting sites, or in organizing mass movements. This function inherently involves both aggregation at a specific location and the structured dispersal of individuals along a chemical path. The compound effectively acts as a chemical beacon, leading to the aggregation of workers for foraging and other collective tasks.
The most well-documented function of (E)-2,6,10-trimethylundeca-5,9-dienol is as a trail-following pheromone for several species of termites. thegoodscentscompany.comfrontiersin.org This chemical signal is laid down by foraging workers and is detected by other members of the colony, enabling them to follow the marked path. This form of intra-specific communication is vital for efficient resource exploitation and maintaining colony cohesion. Research has identified this compound as the trail pheromone in termites belonging to the families Mastotermitidae and the former Termopsidae (now part of Archotermopsidae and Stolotermitidae). thegoodscentscompany.comfrontiersin.org
| Termite Family | Species | Pheromonal Role |
| Mastotermitidae | Mastotermes darwiniensis | Trail Pheromone |
| Archotermopsidae | Porotermes adamsoni | Trail Pheromone |
| Stolotermitidae | Stolotermes victoriensis | Trail Pheromone |
This table summarizes termite species known to utilize (E)-2,6,10-Trimethylundeca-5,9-dienol as a trail pheromone.
There is currently a lack of specific scientific literature identifying (E)-2,6,10-trimethylundeca-5,9-dienol as a compound involved in alarm responses or defense communication in insects.
Plant Volatiles in Plant-Insect Interactions
While many terpenoid compounds are known to be released by plants, especially in response to herbivore damage, there is no specific research available to date that documents the role of (E)-2,6,10-trimethylundeca-5,9-dienol in this context.
Currently, there is no scientific evidence to suggest that (E)-2,6,10-trimethylundeca-5,9-dienol is produced and emitted by plants as a herbivore-induced plant volatile.
Attraction of Natural Enemies of Herbivores
Herbivore-induced plant volatiles (HIPVs) are a key component of a plant's indirect defense strategy, serving to attract the natural enemies of attacking herbivores, such as predators and parasitoids. nih.govoup.comuni-halle.de This "cry for help" can significantly reduce herbivore pressure and enhance plant fitness. These volatile blends are often complex and can include various terpenoids. oup.comuni-halle.de
While there is no specific research confirming that (E)-2,6,10-Trimethylundeca-5,9-dienol is directly involved in attracting the natural enemies of herbivores, the broader class of sesquiterpenoids, to which it belongs, is known to play a significant role in this process. For instance, maize plants release a blend of volatiles, including sesquiterpenes, when attacked by caterpillars, which in turn attracts parasitic wasps that prey on the caterpillars. uni-halle.de Similarly, the release of certain terpenes can attract entomopathogenic nematodes to the roots of plants being fed upon by insect larvae. nih.gov
Table 1: Examples of Terpenoids Involved in Attracting Natural Enemies
| Terpenoid Class | Specific Compound Example | Plant Species | Herbivore | Attracted Natural Enemy |
| Sesquiterpene | (E)-β-caryophyllene | Maize (Zea mays) | Corn rootworm (Diabrotica virgifera virgifera) | Entomopathogenic nematodes |
| Monoterpene | Linalool | Various | Lepidopteran larvae | Parasitic wasps |
| Homoterpene | (E)-4,8-Dimethyl-1,3,7-nonatriene (DMNT) | Lima bean (Phaseolus lunatus) | Spider mites (Tetranychus urticae) | Predatory mites |
Repellent Effects on Specific Insect Pests
In addition to attracting beneficial insects, plant volatiles can also act as repellents against herbivorous pests. nih.gov This form of direct defense can deter insects from feeding or laying eggs on the plant. Terpenoids are a major class of compounds known to exhibit repellent properties. nih.govresearchgate.net For example, the essential oils of many plants, which are rich in terpenes, are used as natural insect repellents. frontiersin.org
Plant-Plant Signaling and Allelopathic Interactions
Plants can communicate with each other through the release of volatile chemical signals, a phenomenon that can lead to allelopathic interactions, where one plant influences the growth and development of its neighbors. researchgate.nettandfonline.com These interactions can be inhibitory or, in some cases, beneficial. Terpenoids are among the volatile compounds that have been identified as having allelopathic activity. researchgate.netresearchgate.net For example, volatile monoterpenes like camphor (B46023) and 1,8-cineole have been shown to inhibit the growth of other plants. researchgate.net
Roles in Microbe-Host Interactions
The interactions between plants and microbes are complex and can be either pathogenic or symbiotic. Plant-derived secondary metabolites, including terpenoids, play a crucial role in mediating these relationships. iastate.edumdpi.comasm.org For example, some terpenoids can act as signaling molecules in the establishment of mutualistic relationships, such as the formation of mycorrhizal associations. Conversely, many terpenoids exhibit antimicrobial properties and are involved in defending the plant against pathogenic fungi and bacteria. iastate.edu
Specific research on the role of (E)-2,6,10-Trimethylundeca-5,9-dienol in microbe-host interactions is lacking. However, the broader class of sesquiterpenoids has been shown to be involved in these interactions. For instance, some sesquiterpenoids have been found to have antifungal or antibacterial activity. nih.govmdpi.com
Role in Organismal Defense Mechanisms
Direct Defensive Agent Against Herbivores
Plants have evolved a variety of direct defense mechanisms to deter herbivores, including the production of toxic or anti-feedant chemical compounds. nih.gov Terpenoids are one of the largest and most diverse classes of plant secondary metabolites and play a significant role in direct defense against a wide range of herbivores. nih.govtesisenred.netresearchgate.net These compounds can act as toxins, feeding deterrents, or oviposition deterrents. nih.gov
While there is no specific data on the activity of (E)-2,6,10-Trimethylundeca-5,9-dienol as a direct defensive agent, its chemical structure as a sesquiterpenoid alcohol suggests it could potentially have such a role. The defensive properties of terpenoids are often related to their chemical structure, and slight modifications can lead to significant changes in their biological activity.
Contribution to Plant Antimicrobial Defense
In addition to defending against herbivores, plants must also protect themselves from a multitude of pathogenic microorganisms, including fungi and bacteria. wikipedia.org The production of antimicrobial compounds is a key component of the plant's innate immune system. Terpenoids, including sesquiterpenoids, are well-known for their antimicrobial properties. nih.govmdpi.commdpi.comnih.gov For example, ferruginol, a terpenoid found in the miro tree (Pectinopitys ferruginea), has demonstrated antifungal and antibacterial activity. wikipedia.org
There is no specific research available that has evaluated the antimicrobial activity of (E)-2,6,10-Trimethylundeca-5,9-dienol. However, given that many other sesquiterpenoid alcohols exhibit antimicrobial properties, it is plausible that this compound could contribute to a plant's defense against microbial pathogens.
Table 2: Examples of Terpenoids with Antimicrobial Activity
| Terpenoid Class | Specific Compound Example | Source Plant | Target Microbe(s) |
| Diterpenoid | Ferruginol | Pectinopitys ferruginea | Trichophyton mentagrophytes (fungus), Bacillus subtilis (bacterium) wikipedia.org |
| Sesquiterpenoid | α-Panasinsen | Lannea egregia | Various bacteria and fungi mdpi.com |
| Monoterpenoid | Thymol | Thymus vulgaris | Various bacteria and fungi tandfonline.com |
Role in Antifungal Protection in Natural Systems
While direct research on the antifungal properties of (E)-2,6,10-Trimethylundeca-5,9-dienol is not extensively documented, its classification as a sesquiterpenoid alcohol suggests a potential role in defending against fungal pathogens. Sesquiterpenoids, a diverse class of naturally occurring compounds, are well-known for their wide range of biological activities, including significant antifungal effects. nih.govnih.gov These compounds are integral to the defense mechanisms of many plants and fungi. nih.gov
The structural similarity of (E)-2,6,10-Trimethylundeca-5,9-dienol to farnesol (B120207), a well-studied sesquiterpene alcohol, provides further insight into its potential function. Farnesol has demonstrated notable antifungal activity against a variety of fungal species. nih.govresearchgate.net For instance, it has been shown to inhibit the growth of the plant pathogenic fungus Fusarium graminearum and the human pathogen Staphylococcus aureus. nih.gov Research has also highlighted farnesol's ability to disrupt the growth and morphogenesis of Paracoccidioides brasiliensis, a pathogenic fungus. nih.govresearchgate.net The mechanism of action for many sesquiterpenoids is believed to involve the disruption of fungal cell membranes due to their lipophilic nature. mdpi.com
Studies on various sesquiterpene lactones have indicated that their antifungal efficacy can be attributed to structural features like an α-methyleno-γ-lactone group. mdpi.com While (E)-2,6,10-Trimethylundeca-5,9-dienol does not possess this specific lactone ring, its acyclic sesquiterpenoid structure contributes to the broader understanding of how this class of compounds confers protection against fungi. The antifungal activities of various sesquiterpenoids are summarized in the table below.
| Sesquiterpenoid Compound | Fungal Species Inhibited | Reference |
| Dehydrocostuslactone | Fusarium oxysporum | nih.gov |
| Parthenolide | Erwinia amylovora, Corynebacterium fascians, V. mali, A. brassicicola, P. piricola | nih.gov |
| Farnesol | Fusarium graminearum, Staphylococcus aureus, Paracoccidioides brasiliensis | nih.gov |
Developmental and Physiological Regulatory Roles
Influence on Insect Development and Caste Formation
The role of (E)-2,6,10-Trimethylundeca-5,9-dienol in insect development and caste formation is an area of ongoing research, with much of the current understanding extrapolated from the known functions of structurally related sesquiterpenoids, particularly juvenile hormones (JHs) and their precursor, farnesol. researchgate.netnih.gov Juvenile hormones are crucial endocrine regulators in insects, governing processes such as metamorphosis and reproduction. nih.govnih.gov
In social insects like termites, juvenile hormone plays a pivotal role in caste differentiation. actascientificamalaysia.com A high titer of JH is generally associated with the development of soldiers, while a lower titer can lead to the differentiation of winged reproductives (alates). actascientificamalaysia.com The caste system in termites is a classic example of polyphenism, where genetically similar individuals develop into distinct morphological and functional castes, including workers, soldiers, and reproductives. antwiki.org
Farnesol and its derivatives, like farnesoic acid, are direct precursors in the biosynthesis of juvenile hormones in insects. nih.gov The oxidation of farnesol is a key step in this pathway. nih.gov Given that (E)-2,6,10-Trimethylundeca-5,9-dienol is a sesquiterpenoid alcohol structurally similar to farnesol, it is plausible that it could play a role in modulating JH levels or exhibiting JH-like activity itself. The table below illustrates the established roles of related compounds in insect development.
| Compound/Hormone | Role in Insect Development | Insect Group | Reference |
| Juvenile Hormone (JH) | Regulates metamorphosis; high titers promote soldier differentiation | General insects, Termites | nih.govactascientificamalaysia.com |
| Farnesol | Precursor to Juvenile Hormone | General insects | nih.gov |
| Queen Pheromones (Fatty acids, aromatic compounds) | Inhibit ovary development in workers | Honeybees | actascientificamalaysia.com |
| Brood Pheromone (Esters) | Inhibits ovary development in workers | Honeybees | actascientificamalaysia.com |
Involvement in Plant Growth and Stress Responses
Direct evidence for the involvement of (E)-2,6,10-Trimethylundeca-5,9-dienol in plant growth and stress responses is limited. However, the broader class of sesquiterpenoids is known to be deeply involved in how plants respond to both biotic and abiotic stressors. nih.gov Plants produce a complex array of secondary metabolites, including sesquiterpenes, as a defense mechanism against environmental challenges such as drought, heat, and pathogen attack. nih.govmdpi.com
Sesquiterpenes are volatile organic compounds (VOCs) that can act as signaling molecules, both within the plant and between neighboring plants. nih.govmdpi.com For example, the sesquiterpene β-caryophyllene has been shown to bind to a transcriptional co-repressor in tobacco, leading to the expression of a stress-response gene. mdpi.com This highlights the specificity with which these compounds can act in signaling pathways.
Furthermore, some sesquiterpenoids can help plants cope with oxidative stress by quenching reactive oxygen species (ROS) that accumulate under stressful conditions. nih.gov Farnesol, a related sesquiterpene alcohol, has been shown to influence the morphology and growth of certain fungi that interact with plants, which can indirectly affect plant health. researchgate.net The potential roles of sesquiterpenoids in plant stress responses are varied and significant, as detailed in the table below.
| Sesquiterpenoid/Related Compound | Role in Plant Stress Response | Reference |
| Sesquiterpenes (general) | Defense against biotic and abiotic stress; signaling molecules | nih.gov |
| β-caryophyllene | Induces expression of stress-response genes | mdpi.com |
| Farnesol | May influence interactions with plant-associated fungi | researchgate.net |
Mechanistic Investigations of E 2,6,10 Trimethylundeca 5,9 Dienol Biological Interactions
Molecular Target Identification and Characterization
Based on its structural similarity to farnesol (B120207), a known ligand for several nuclear receptors, (E)-2,6,10-Trimethylundeca-5,9-dienol is predicted to interact with similar molecular targets. The primary putative targets include members of the nuclear receptor superfamily, which are critical regulators of gene expression involved in a myriad of physiological processes.
Key potential molecular targets for (E)-2,6,10-Trimethylundeca-5,9-dienol, inferred from studies on farnesol and other sesquiterpenoids, include:
Farnesoid X Receptor (FXR): Farnesol and its metabolites have been identified as activators of FXR, a nuclear receptor that plays a pivotal role in bile acid, lipid, and glucose homeostasis. nih.govnrresource.orgmdpi.com FXR activation initiates a cascade of events leading to the regulation of genes involved in these metabolic pathways. Given its structural analogy, (E)-2,6,10-Trimethylundeca-5,9-dienol may also function as an FXR agonist.
Retinoid X Receptor (RXR): Farnesol has been shown to activate the orphan receptor that forms a heterodimeric complex with RXR. nih.gov RXR is a promiscuous heterodimerization partner for many nuclear receptors, including FXR. Therefore, (E)-2,6,10-Trimethylundeca-5,9-dienol could indirectly influence the activity of numerous signaling pathways through its potential interaction with RXR or its partners.
Estrogen Receptor (ER): Studies have demonstrated that farnesol can stimulate the growth of estrogen receptor-positive breast cancer cells through an FXR-mediated activation of ER. nih.gov This suggests a potential cross-talk between FXR and ER signaling pathways that could be modulated by farnesol analogues like (E)-2,6,10-Trimethylundeca-5,9-dienol.
Peroxisome Proliferator-Activated Receptors (PPARs): Farnesol has been reported to activate PPARs, which are key regulators of lipid metabolism and inflammation. nih.gov This suggests that (E)-2,6,10-Trimethylundeca-5,9-dienol might also exert its effects through the modulation of PPAR activity.
Ligand-Receptor Binding Studies
Direct ligand-receptor binding studies for (E)-2,6,10-Trimethylundeca-5,9-dienol are not currently available in the scientific literature. However, based on the known interactions of its analogue, farnesol, a hypothetical binding profile can be proposed. Farnesol has been identified as a natural ligand for the Farnesoid X Receptor (FXR). nrresource.orgmdpi.com The binding of farnesol to FXR initiates a conformational change in the receptor, leading to the recruitment of coactivator proteins and the subsequent regulation of target gene expression. mpg.de
It is plausible that (E)-2,6,10-Trimethylundeca-5,9-dienol, as a farnesol analogue, also binds to the ligand-binding domain of FXR. The specific affinity and binding kinetics would likely differ due to the variation in the position of the double bonds within its chemical structure. Computational modeling and in vitro binding assays would be necessary to confirm and characterize this interaction.
| Receptor | Putative Interaction with (E)-2,6,10-Trimethylundeca-5,9-dienol (Inferred from Farnesol) | Potential Downstream Effect |
| Farnesoid X Receptor (FXR) | Agonist | Regulation of bile acid and lipid metabolism |
| Retinoid X Receptor (RXR) | Indirect modulation via heterodimerization | Influence on multiple nuclear receptor signaling pathways |
| Estrogen Receptor (ER) | Indirect activation via FXR | Modulation of estrogen-responsive genes |
| Peroxisome Proliferator-Activated Receptors (PPARs) | Agonist | Regulation of lipid metabolism and inflammation |
Enzymatic Modulation and Inhibition Mechanisms
Sesquiterpenoids are known to interact with and modulate the activity of various enzymes. wikipedia.org The potential for (E)-2,6,10-Trimethylundeca-5,9-dienol to act as an enzyme inhibitor or modulator can be inferred from studies on related compounds.
Potential Enzymatic Targets:
HMG-CoA Reductase: Farnesol has been implicated in the regulation of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate (B85504) pathway, which is responsible for cholesterol biosynthesis. nih.gov This suggests a potential feedback mechanism where (E)-2,6,10-Trimethylundeca-5,9-dienol could also influence cholesterol synthesis.
Cytochrome P450 Enzymes: Various sesquiterpenoids have been shown to inhibit cytochrome P450 enzymes, such as CYP2A6 and CYP2A13. nih.gov These enzymes are involved in the metabolism of xenobiotics, including drugs and procarcinogens. (E)-2,6,10-Trimethylundeca-5,9-dienol may exhibit similar inhibitory effects on specific P450 isoforms.
CrtM Enzyme: In the context of antimicrobial activity, farnesol has been suggested to competitively inhibit the CrtM enzyme in Staphylococcus aureus, which is involved in the biosynthesis of the virulence factor staphyloxanthin. mdpi.com This provides a potential mechanism for the antibacterial effects of farnesol analogues.
| Enzyme | Potential Effect of (E)-2,6,10-Trimethylundeca-5,9-dienol | Biological Implication |
| HMG-CoA Reductase | Modulation of activity | Regulation of cholesterol biosynthesis |
| Cytochrome P450s (e.g., CYP2A6, CYP2A13) | Inhibition | Altered metabolism of xenobiotics |
| CrtM (in S. aureus) | Competitive Inhibition | Reduced bacterial virulence |
Cellular Responses and Physiological Pathway Alterations Induced by the Compound
The interaction of (E)-2,6,10-Trimethylundeca-5,9-dienol with its molecular targets is expected to trigger a range of cellular responses and alter various physiological pathways. These effects are likely to be similar to those observed for farnesol and other bioactive sesquiterpenoids.
Key Cellular Pathways Potentially Modulated:
Inflammatory Signaling Pathways: Sesquiterpenoids are well-documented for their anti-inflammatory properties. nih.govresearchgate.netscienceopen.com They can inhibit the activation of key inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs). nih.govresearchgate.net This leads to a reduction in the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. nrresource.orgnih.govresearchgate.net Farnesol has been shown to affect these inflammatory pathways. researchgate.net Therefore, (E)-2,6,10-Trimethylundeca-5,9-dienol may possess anti-inflammatory activity by modulating these pathways.
Apoptosis: Farnesol can induce apoptosis (programmed cell death) in various cancer cell lines. nih.govtechscience.com This is often mediated through the intrinsic, mitochondrial-dependent pathway, involving the activation of caspases 3, 7, and 9. nih.gov The induction of endoplasmic reticulum (ER) stress and the unfolded protein response (UPR) have also been identified as critical mechanisms in farnesol-induced apoptosis. nih.gov
Cellular Metabolism: Through its potential activation of FXR and PPARs, (E)-2,6,10-Trimethylundeca-5,9-dienol could play a role in regulating lipid and glucose metabolism. Farnesol's activation of FXR is known to influence cholesterol and bile acid homeostasis. nrresource.orgmdpi.com
Quorum Sensing in Microorganisms: Farnesol is a well-known quorum-sensing molecule in the fungus Candida albicans, inhibiting its transition from a yeast to a hyphal form, which is crucial for its virulence. nih.govgerli.com Farnesol and its derivatives have also been shown to potentiate the activity of antibiotics against bacteria like Staphylococcus aureus. nih.govmdpi.com This suggests that (E)-2,6,10-Trimethylundeca-5,9-dienol could have similar quorum-quenching and antimicrobial-sensitizing properties.
In Vitro Studies on Specific Biological Processes
While specific in vitro studies on (E)-2,6,10-Trimethylundeca-5,9-dienol are lacking, a wealth of research on farnesol and other acyclic sesquiterpenoids provides a strong basis for predicting its potential activities.
Potential In Vitro Activities:
Antimicrobial and Antibiofilm Activity: Farnesol exhibits antimicrobial activity against a range of bacteria and fungi. nih.govnih.gov It can inhibit the formation of biofilms by pathogens such as Staphylococcus aureus and Candida albicans. mdpi.commdpi.com Studies have shown that farnesol can disrupt bacterial cell membranes and interfere with biofilm integrity. mdpi.com It is therefore plausible that (E)-2,6,10-Trimethylundeca-5,9-dienol would demonstrate similar antimicrobial and antibiofilm properties in in vitro assays.
Anti-inflammatory Effects: In vitro studies with sesquiterpenoids have consistently demonstrated their ability to reduce the production of inflammatory mediators in cell cultures. For instance, many sesquiterpenoids inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. mdpi.comnih.gov
Anticancer Activity: The pro-apoptotic effects of farnesol have been demonstrated in numerous in vitro cancer cell line studies. nih.govtechscience.com These studies often show a dose-dependent inhibition of cell proliferation and induction of cell death.
Neuroprotective Effects: Both nerolidol (B1678203) and farnesol, acyclic sesquiterpene alcohols, have shown antioxidant and anti-inflammatory characteristics in vitro, which are crucial for neuroprotection. nih.gov They may modulate the Nrf-2/HO-1 antioxidant signaling pathway to protect against oxidative stress-induced neurological damage. nih.gov
| Biological Process | Predicted In Vitro Effect of (E)-2,6,10-Trimethylundeca-5,9-dienol | Commonly Used Assay |
| Bacterial Growth | Inhibition | Minimum Inhibitory Concentration (MIC) Assay |
| Biofilm Formation | Inhibition/Disruption | Crystal Violet Staining, Confocal Microscopy |
| Inflammatory Response | Reduction of pro-inflammatory mediators | Measurement of NO, TNF-α, IL-6 in LPS-stimulated macrophages |
| Cancer Cell Proliferation | Inhibition | MTT Assay, Cell Viability Assays |
| Neuronal Cell Viability | Protection against oxidative stress | Measurement of cell viability and antioxidant enzyme activity in neuronal cell lines |
Analytical Methodologies for Research and Quantification of E 2,6,10 Trimethylundeca 5,9 Dienol
Extraction and Sample Preparation Techniques for Complex Biological Matrices
The initial and critical step in the analysis of (E)-2,6,10-Trimethylundeca-5,9-dienol from biological sources, such as plant tissues or essential oils, is its efficient extraction from the matrix. The choice of extraction method depends on the nature of the sample and the volatility of the compound.
Commonly employed techniques for the extraction of sesquiterpenoids like (E)-2,6,10-Trimethylundeca-5,9-dienol include:
Solvent Extraction: This traditional method involves the use of organic solvents to extract the compound from the sample matrix. The selection of the solvent is critical and is based on the polarity of the target analyte. For sesquiterpenoids, solvents like hexane, dichloromethane, or a mixture of these are often used. researchgate.net The process can be enhanced by techniques such as Soxhlet extraction or ultrasound-assisted extraction (UAE) to improve efficiency. lookchem.com Following extraction, a concentration step, often under a stream of nitrogen, is typically required. cabidigitallibrary.org
Steam Distillation: This method is widely used for extracting volatile compounds, such as those found in essential oils. It is particularly suitable for separating the analyte from non-volatile plant material. cabidigitallibrary.org
Solid-Phase Microextraction (SPME): SPME is a solvent-free, rapid, and sensitive technique for extracting volatile and semi-volatile compounds. mdpi.comresearchgate.net A fused silica (B1680970) fiber coated with a suitable stationary phase is exposed to the headspace of the sample or directly immersed in a liquid sample. The analytes adsorb to the fiber and are then thermally desorbed into the injector of a gas chromatograph. mdpi.comresearchgate.net Different fiber coatings, such as polydimethylsiloxane (B3030410) (PDMS) or divinylbenzene/carboxen/PDMS (DVB/CAR/PDMS), can be used depending on the analyte's properties. ekb.eg
Supported Liquid Extraction (SLE): This technique offers a streamlined alternative to traditional liquid-liquid extraction (LLE). The aqueous sample is loaded onto a solid support material, and the analytes are then eluted with an immiscible organic solvent. This method minimizes emulsion formation and is amenable to automation. nih.gov
For solid samples, a pre-treatment step is often necessary to release the analytes into a liquid state before extraction. nih.gov After the initial extraction, a clean-up step using techniques like column chromatography with silica gel may be employed to remove interfering compounds. researchgate.netnih.gov
Table 1: Comparison of Extraction Techniques for Sesquiterpenoids
| Technique | Principle | Advantages | Disadvantages | Applicability for (E)-2,6,10-Trimethylundeca-5,9-dienol |
|---|---|---|---|---|
| Solvent Extraction | Partitioning of the analyte between the sample matrix and an organic solvent. | Widely applicable, can handle larger sample volumes. | Can be time-consuming, uses large volumes of organic solvents. | High |
| Steam Distillation | Separation of volatile compounds by passing steam through the sample. | Effective for volatile compounds from solid matrices. | Can cause thermal degradation of some compounds. | High |
| Solid-Phase Microextraction (SPME) | Adsorption of analytes onto a coated fiber. | Fast, solvent-free, sensitive. | Fiber lifetime can be limited, matrix effects can be significant. | High |
| Supported Liquid Extraction (SLE) | Partitioning between a liquid sample adsorbed on a solid support and an elution solvent. | Faster than LLE, less solvent usage, amenable to automation. | May not be suitable for all sample types. | Moderate to High |
Advanced Chromatographic Separation Methods
Chromatography is indispensable for separating (E)-2,6,10-Trimethylundeca-5,9-dienol from other components in the extract prior to its quantification and structural elucidation.
Gas chromatography is the most common technique for the analysis of volatile and semi-volatile compounds like sesquiterpenoids. nih.gov The separation is based on the partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.
GC-Mass Spectrometry (GC-MS): When coupled with a mass spectrometer, GC provides a powerful tool for both separation and identification. The GC separates the components of the mixture, and the MS provides mass spectral data for each component, which can be compared to spectral libraries for identification. diabloanalytical.comsemanticscholar.org For the analysis of sesquiterpenoids, non-polar or medium-polarity columns, such as those with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or HP-5MS), are frequently used. researchgate.net The temperature program of the GC oven is optimized to achieve good separation of the analytes. cabidigitallibrary.org
Chiral GC: Since (E)-2,6,10-Trimethylundeca-5,9-dienol contains chiral centers, its enantiomers may exhibit different biological activities. Chiral GC is used to separate these enantiomers. This is achieved by using a chiral stationary phase, which is typically a cyclodextrin (B1172386) derivative. The differential interaction of the enantiomers with the chiral stationary phase leads to their separation. Derivatization of the alcohol group to an ester, for example, by acetylation, can sometimes improve the chiral separation.
Table 2: Typical GC and Chiral GC Parameters for Sesquiterpenoid Analysis
| Parameter | Gas Chromatography (GC) | Chiral Gas Chromatography (Chiral GC) |
|---|---|---|
| Column Type | DB-5ms, HP-5MS (non-polar) | Cyclodextrin-based (e.g., Beta-Dex, Cyclosil-B) |
| Carrier Gas | Helium or Hydrogen | Helium or Hydrogen |
| Injector Temperature | 250-280 °C | ~250 °C |
| Oven Program | Temperature ramp (e.g., 40 °C to 220 °C at 3 °C/min) | Temperature ramp (e.g., 40 °C to 200 °C at 3 °C/min) |
| Detector | Mass Spectrometer (MS), Flame Ionization Detector (FID) | Mass Spectrometer (MS), Flame Ionization Detector (FID) |
High-performance liquid chromatography is a versatile technique that can be used for the analysis of a wide range of compounds, including less volatile terpenes. nih.gov
For sesquiterpenoids, reversed-phase HPLC is commonly employed. In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net The addition of a small amount of acid, such as formic acid, to the mobile phase can improve peak shape. Detection is often performed using a Diode Array Detector (DAD) or a mass spectrometer (LC-MS). cabidigitallibrary.org While terpenes generally lack strong chromophores for UV detection, they can be detected at low wavelengths (around 200-215 nm). cabidigitallibrary.org
Spectroscopic Characterization Techniques for Structural Elucidation
Following separation, spectroscopic techniques are used to definitively identify and elucidate the structure of (E)-2,6,10-Trimethylundeca-5,9-dienol.
NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules. Both ¹H NMR and ¹³C NMR are used to provide detailed information about the carbon-hydrogen framework of the molecule. nih.gov
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
¹³C NMR: Provides information about the number of different types of carbon atoms in the molecule.
2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, allowing for the complete assignment of the structure.
For a related compound, (E)-2,6,10-trimethyldodec-8-en-2-ol, detailed NMR data has been published, which can serve as a reference for the analysis of (E)-2,6,10-Trimethylundeca-5,9-dienol. mdpi.com
Table 3: Illustrative NMR Data for a Related Sesquiterpenoid, (E)-2,6,10-trimethyldodec-8-en-2-ol
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
|---|---|---|
| 1 | 29.5 | 1.12 (s) |
| 2 | 71.1 | - |
| 3 | 41.5 | 1.41 (m) |
| 4 | 21.7 | 1.35 (m) |
| 5 | 39.7 | 1.38 (m) |
| 6 | 31.7 | 1.50 (m) |
| 7 | 39.9 | 1.95 (m) |
| 8 | 124.9 | 5.10 (t, 7.0) |
| 9 | 135.5 | - |
| 10 | 25.7 | 1.58 (s) |
| 11 | 17.6 | 1.66 (s) |
| 12 | 29.5 | 1.12 (s) |
| 6-CH₃ | 19.4 | 0.85 (d, 6.5) |
Data from a study on a related compound for illustrative purposes. mdpi.com
HRMS provides a very accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of the elemental composition of the molecule. nih.gov This is a crucial step in identifying unknown compounds.
When coupled with GC or LC, HRMS can provide the exact mass of the parent ion and its fragment ions. Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-HRMS that produces quasi-molecular ions with minimal fragmentation. In GC-HRMS, electron ionization (EI) is typically used, which results in a characteristic fragmentation pattern that can be used for structural elucidation. The fragmentation patterns of sesquiterpenoids are often complex but can provide valuable structural information. researchgate.net For example, the fragmentation of farnesol (B120207), a related sesquiterpenoid, has been studied in detail. researchgate.net
For (E)-2,6,10-trimethyldodec-8-en-2-ol, GC/Q-ToF-MS analysis showed a key ion at m/z 208.2188, corresponding to the loss of a water molecule from the parent compound. mdpi.com
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are foundational analytical methods used for the structural characterization of chemical compounds.
Infrared (IR) Spectroscopy IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum provides a unique "fingerprint" based on the functional groups present. For (E)-2,6,10-Trimethylundeca-5,9-dienol, the key functional groups are the hydroxyl (-OH) group and the carbon-carbon double bonds (C=C).
O-H Stretch: A prominent and broad absorption band is expected in the region of 3200-3600 cm⁻¹, which is characteristic of the hydroxyl group's stretching vibration.
C-H Stretches: Absorptions corresponding to sp²-hybridized C-H bonds (from the double bonds) would appear just above 3000 cm⁻¹, while those from sp³-hybridized C-H bonds (from the alkyl backbone) would be just below 3000 cm⁻¹.
C=C Stretch: A medium to weak absorption band around 1650-1670 cm⁻¹ is anticipated, corresponding to the stretching of the carbon-carbon double bonds.
C-O Stretch: A strong band in the 1050-1150 cm⁻¹ region would indicate the stretching vibration of the carbon-oxygen single bond of the primary alcohol.
Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy measures the absorption of ultraviolet or visible light, which corresponds to electronic transitions within a molecule. This technique is most effective for compounds containing chromophores, particularly conjugated systems. (E)-2,6,10-Trimethylundeca-5,9-dienol possesses two isolated (non-conjugated) double bonds. Consequently, it is not expected to exhibit strong absorption in the standard UV-Vis range (200-800 nm). Strong UV absorbance typically requires conjugated π-systems, such as those found in aromatic compounds. science-softcon.de The absence of significant absorbance can itself be a useful piece of structural information, confirming the lack of conjugation in the molecule's carbon skeleton.
Coupled Analytical Techniques for Identification and Quantification
Coupling chromatographic separation with advanced detection methods provides powerful tools for analyzing complex mixtures and identifying specific compounds with high sensitivity and selectivity.
Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for the analysis of volatile and semi-volatile compounds like (E)-2,6,10-Trimethylundeca-5,9-dienol. researchgate.netbotanyjournals.com The methodology involves two key stages:
Gas Chromatography (GC): The compound is first vaporized and separated from other components in a mixture as it passes through a long, thin capillary column. Separation is based on the compound's boiling point and its interactions with the column's stationary phase. frontiersin.org
Mass Spectrometry (MS): As the separated compounds elute from the GC column, they enter the mass spectrometer. Here, they are ionized, typically by electron ionization (EI), which bombards the molecules with high-energy electrons. This process causes the molecule to fragment into a predictable pattern of charged ions. The mass analyzer separates these fragments based on their mass-to-charge ratio (m/z), and a detector records their relative abundance. ub.edu
The resulting mass spectrum is a unique fingerprint that allows for the unambiguous identification of the compound by comparing it to spectral libraries, such as the NIST library. ub.edu GC-MS can be operated in two modes: full scan mode, which provides a complete mass spectrum for structural identification, or selected ion monitoring (SIM) mode, which focuses on specific fragment ions for highly sensitive quantification. ub.edu
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column Type | Fused silica capillary column (e.g., Restek Stabilwax®, RTX-5) frontiersin.orgpeerj.com | Provides high-resolution separation of volatile compounds. |
| Injector Temperature | 250-260°C frontiersin.org | Ensures rapid vaporization of the sample without thermal degradation. |
| Oven Temperature Program | Initial temp 60°C, ramped to 260°C frontiersin.org | Separates compounds based on boiling point differences. |
| Carrier Gas | Helium or Hydrogen at ~1.2 mL/min frontiersin.org | Inert gas that moves the sample through the column. |
| Ionization Mode | Electron Ionization (EI) at 70 eV researchgate.net | Standard method for creating reproducible fragmentation patterns for library matching. |
| Mass Analyzer | Quadrupole or Ion Trap ub.edu | Separates ions based on their mass-to-charge ratio. |
| Detection Mode | Full Scan (35-450 amu) or SIM frontiersin.orgub.edu | Scan mode for identification; SIM mode for targeted quantification. |
Gas Chromatography-Electroantennographic Detection (GC-EAD) is a specialized technique used to identify which volatile compounds in a sample are biologically active for a specific insect. peerj.comscience.gov This method is indispensable for discovering semiochemicals (e.g., pheromones, kairomones) that mediate insect behavior. frontiersin.org
The setup involves splitting the effluent from the GC column into two paths. One path leads to a standard detector, like a Flame Ionization Detector (FID), which records all eluting compounds. The other path directs the effluent over an isolated insect antenna. frontiersin.org If a compound eluting from the GC column is an olfactory stimulant for the insect, it will trigger a nerve impulse in the antenna, which is recorded as a voltage change (depolarization). science.gov
By comparing the timing of the signals from the FID and the EAD, researchers can pinpoint exactly which chemical peaks are "EAD-active," meaning they are detected by the insect's antenna. researchgate.net These active compounds can then be identified using a parallel GC-MS analysis. This technique has been widely used to identify a variety of EAD-active compounds, including terpenoids, aldehydes, and alcohols, from plant extracts and insect emissions. frontiersin.orgresearchgate.net
| Compound | Compound Class | Insect Species | Source of Volatiles |
|---|---|---|---|
| (E)-β-caryophyllene | Sesquiterpene | Anoplophora glabripennis researchgate.net | Host Plant (Populus deltoides) |
| Linalool | Terpenoid Alcohol | Aphidius ervi researchgate.net | Host Plant (Capsicum annuum) |
| Benzaldehyde | Aromatic Aldehyde | Helicoverpa armigera peerj.com | Synthetic Standard |
| Geraniol (B1671447) | Terpenoid Alcohol | Popillia japonica frontiersin.org | Synthetic Standard |
| Hexyl acetate (B1210297) | Ester | Anoplophora glabripennis researchgate.net | Host Plant (Populus deltoides) |
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that couples the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. youtube.comyoutube.com It is particularly suited for compounds that are non-volatile, thermally labile, or of high molecular weight, which are not amenable to GC-MS. youtube.com While (E)-2,6,10-Trimethylundeca-5,9-dienol itself is volatile enough for GC-MS, LC-MS becomes essential when analyzing its potential metabolites (e.g., glucuronide or sulfate (B86663) conjugates) from biological systems. nih.gov
In LC-MS, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a stationary phase. Separation occurs based on the analyte's affinity for the two phases. youtube.com The eluent from the LC column is then introduced into the mass spectrometer via an interface that removes the solvent and ionizes the analyte, commonly using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). youtube.com The mass spectrometer then analyzes the ions to provide molecular weight and structural information. nih.gov LC-MS/MS, a tandem mass spectrometry approach, can be used for even greater selectivity and for structural elucidation of complex molecules. nih.govresearchgate.net
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column Type | Reversed-Phase (e.g., C18) nih.govnih.gov | Separates compounds based on hydrophobicity. |
| Mobile Phase | Gradient of Acetonitrile and Water (often with 0.1% Formic Acid) nih.govnih.gov | Achieves separation of a wide range of compounds; formic acid aids ionization. |
| Flow Rate | 0.3 - 1.0 mL/min nih.gov | Controls the speed of separation and is compatible with ESI sources. |
| Ionization Source | Electrospray Ionization (ESI) nih.govnih.gov | A soft ionization technique suitable for polar and large molecules, minimizing fragmentation. |
| Mass Analyzer | Time-of-Flight (ToF), Quadrupole, or Ion Trap nih.gov | Provides high-resolution mass measurement (ToF) or fragmentation capabilities (Quadrupole, Ion Trap). |
Isotopic Labeling and Tracer Studies for Metabolic and Biosynthetic Research
Isotopic labeling and tracer studies are indispensable for mapping the intricate pathways of metabolism and biosynthesis. utsouthwestern.edu These experiments involve introducing molecules containing stable (non-radioactive) isotopes, such as Deuterium (²H), Carbon-13 (¹³C), or Oxygen-18 (¹⁸O), into a biological system. beilstein-journals.orgnih.gov By tracking the incorporation of these heavy isotopes into the target molecule, (E)-2,6,10-Trimethylundeca-5,9-dienol, researchers can decipher its origins and fate.
Biosynthetic Studies: To uncover how an organism synthesizes this compound, labeled precursors are supplied. Sesquiterpenoids are derived from the mevalonate (B85504) or MEP/DOXP pathway, with farnesyl pyrophosphate (FPP) being the direct C15 precursor. Feeding an organism with ¹³C-labeled acetate or glucose and analyzing the resulting (E)-2,6,10-Trimethylundeca-5,9-dienol via MS or NMR spectroscopy can reveal the pattern of ¹³C incorporation, confirming the biosynthetic route. nih.gov This approach can elucidate novel enzyme functions and unexpected molecular rearrangements during biosynthesis. beilstein-journals.orgnih.gov
Metabolic Studies: To study how the compound is metabolized (broken down or modified), the labeled compound itself is introduced into a biological system (e.g., cell culture, whole organism). utsouthwestern.edu For instance, studies on the structurally similar sesquiterpenoid farnesol have used this approach to show that it is metabolized by cytochrome P450 enzymes and conjugated with glucuronic acid. nih.gov By administering labeled (E)-2,6,10-Trimethylundeca-5,9-dienol and analyzing metabolites in tissues or excreta, researchers can identify metabolic products like hydroxylated or glucuronidated derivatives, providing a comprehensive understanding of its biological transformation and clearance pathways. nih.govresearchgate.net
| Isotope | Precursor/Labeled Molecule | Analytical Technique | Research Application |
|---|---|---|---|
| Carbon-13 (¹³C) | ¹³C-Glucose, ¹³C-Acetate | MS, NMR | Elucidating the carbon skeleton assembly in biosynthesis. beilstein-journals.orgnih.gov |
| Deuterium (²H) | Deuterated water (D₂O), ²H-labeled precursors | MS, NMR | Measuring rates of lipid synthesis (flux analysis), studying hydride shifts in enzymatic reactions. utsouthwestern.edunih.gov |
| Oxygen-18 (¹⁸O) | H₂¹⁸O, ¹⁸O₂ | MS | Determining the origin of oxygen atoms in hydroxylation and other enzymatic reactions. nih.gov |
| Nitrogen-15 (¹⁵N) | ¹⁵N-Ammonium salts, ¹⁵N-Amino acids | MS, NMR | Tracing nitrogen incorporation in nitrogen-containing secondary metabolites (less relevant for pure terpenoids). nih.gov |
Structure Activity Relationship Sar Studies of E 2,6,10 Trimethylundeca 5,9 Dienol and Its Analogues
Synthesis and Biological/Ecological Evaluation of Structural Analogues
The synthesis of structural analogues of (E)-2,6,10-Trimethylundeca-5,9-dienol is a key strategy for probing its biological and ecological roles. By systematically modifying the parent structure, researchers can identify which parts of the molecule are essential for its activity. A common approach involves altering the carbon skeleton, the position and geometry of the double bonds, and the nature of the hydroxyl group.
One area of significant interest is the evaluation of these analogues for their antimicrobial properties. Research on compounds structurally related to acyclic sesquiterpenoids, such as farnesol (B120207) and nerolidol (B1678203), provides a framework for understanding the potential of (E)-2,6,10-Trimethylundeca-5,9-dienol analogues. nih.gov For instance, studies have shown that the long aliphatic chain in sesquiterpene alcohols is a key contributor to their antibacterial activity. mdpi.com
A study on a series of 30 compounds structurally related to acyclic sesquiterpenoids, including analogues of farnesal (B56415) and farnesol, investigated their antimicrobial activity against a panel of bacteria. dntb.gov.uaresearchgate.net The findings from such studies, while not directly on (E)-2,6,10-Trimethylundeca-5,9-dienol, suggest that modifications to the chain length and the introduction of different functional groups in its analogues could significantly impact their biological efficacy.
| Analogue Type | Modification | Potential Biological/Ecological Impact |
| Chain Length Variants | Shortening or lengthening of the undecane (B72203) chain | Altered lipophilicity, potentially affecting membrane interaction and antimicrobial activity. |
| Double Bond Isomers | Shifting the position or changing the geometry (E/Z) of the C5 or C9 double bonds | Changes in the overall shape of the molecule, which can affect receptor binding and enzymatic interactions. |
| Functional Group Derivatives | Esterification or etherification of the hydroxyl group; oxidation to an aldehyde or carboxylic acid | Modified polarity and hydrogen bonding capacity, influencing bioavailability and target interaction. |
Influence of Stereochemistry on Biological Activity
Stereochemistry plays a pivotal role in the biological activity of many natural compounds, and sesquiterpenoids are no exception. nih.gov The specific three-dimensional arrangement of atoms in a molecule can dramatically affect its ability to interact with chiral biological targets such as enzymes and receptors.
For acyclic sesquiterpenoids like (E)-2,6,10-Trimethylundeca-5,9-dienol, chirality can arise at the carbon atom bearing the hydroxyl group (C2) and at other substituted carbons along the chain. The "E" configuration of the double bond at C5 is also a critical stereochemical feature.
Studies on other chiral sesquiterpenoids have consistently demonstrated the importance of stereochemistry. For example, in the case of sesquiterpene lactones, different stereoisomers can exhibit vastly different inhibitory effects on biological targets like the STAT3 protein. biomolther.orgnih.gov Conformational analysis of these compounds revealed that specific torsion angles and the spatial orientation of key functional groups are crucial for activity. nih.gov While direct studies on the stereoisomers of (E)-2,6,10-Trimethylundeca-5,9-dienol are limited in the public domain, the principles derived from related compounds strongly suggest that its biological and ecological functions are likely to be stereospecific.
Identification of Key Structural Motifs for Specific Ecological Functions
The identification of key structural motifs, or pharmacophores, is essential for understanding which parts of the (E)-2,6,10-Trimethylundeca-5,9-dienol molecule are responsible for its specific ecological functions, such as acting as a pheromone or a defensive compound.
Based on research into other bioactive sesquiterpenoids, several structural features of (E)-2,6,10-Trimethylundeca-5,9-dienol can be hypothesized to be important:
The Hydroxyl Group: The position and accessibility of the hydroxyl group are often critical for the biological activity of alcohols, as it can participate in hydrogen bonding with target proteins.
The Isoprenoid Skeleton: The repeating isoprene (B109036) units form a lipophilic backbone that allows the molecule to traverse cell membranes and interact with hydrophobic pockets in proteins. researchgate.net
The Trimethyl Substitution Pattern: The methyl groups at C2, C6, and C10 influence the steric bulk and lipophilicity of the molecule, which can fine-tune its binding affinity and specificity.
In many sesquiterpene lactones, an α-methylene-γ-lactone group is a key motif for a wide range of biological activities, including antitumor and anti-inflammatory effects, primarily through its ability to alkylate proteins. researchgate.net While (E)-2,6,10-Trimethylundeca-5,9-dienol lacks this specific lactone ring, the principle of identifying essential functional groups remains central to understanding its SAR.
Computational Modeling and Docking Studies for Ligand-Target Interactions
Computational modeling and molecular docking are powerful tools for investigating the potential interactions between a ligand, such as (E)-2,6,10-Trimethylundeca-5,9-dienol, and its biological targets at the molecular level. These methods can predict the preferred binding pose of a molecule in the active site of a protein and estimate the strength of the interaction.
While specific docking studies for (E)-2,6,10-Trimethylundeca-5,9-dienol are not widely published, the methodology has been successfully applied to other sesquiterpenoids. For instance, protein-ligand docking studies with sesquiterpene lactones have revealed the critical hydrogen-bonding interactions with specific amino acid residues in the SH2 domain of the STAT3 protein. nih.gov
A typical computational workflow for studying (E)-2,6,10-Trimethylundeca-5,9-dienol would involve:
Homology Modeling: If the crystal structure of the target protein is unknown, a model can be built based on the structure of a related protein.
Ligand Preparation: The 3D structure of (E)-2,6,10-Trimethylundeca-5,9-dienol and its analogues would be generated and energetically minimized.
Molecular Docking: A program like AutoDock Vina would be used to predict the binding poses of the ligands in the active site of the target protein. mdpi.com
Binding Energy Calculation: The docking scores provide an estimation of the binding affinity.
Visualization and Analysis: The predicted binding modes are visually inspected to identify key interactions, such as hydrogen bonds and hydrophobic contacts. mdpi.com
These computational approaches can guide the synthesis of new analogues by predicting which modifications are likely to improve binding affinity and biological activity. mdpi.com
Rational Design of Modified Structures for Research Probes
The insights gained from SAR studies, including the synthesis of analogues and computational modeling, can be applied to the rational design of modified structures to be used as research probes. These probes are valuable tools for studying biological processes and identifying the molecular targets of (E)-2,6,10-Trimethylundeca-5,9-dienol.
Examples of rationally designed probes include:
Fluorescent Probes: By attaching a fluorescent tag to a part of the molecule that is not essential for its biological activity, researchers can visualize its localization and movement within living cells and organisms. The rational design of such probes requires careful consideration of how the tag might affect the molecule's properties. nih.gov
Biotinylated Probes: The addition of a biotin (B1667282) tag allows for the isolation of the target protein through affinity chromatography, a technique known as "chemical fishing."
Photoaffinity Probes: These probes contain a photoreactive group that, upon exposure to light, forms a covalent bond with the target protein, enabling its identification.
The design of these probes is a complex process that relies on a thorough understanding of the SAR of the parent compound. nih.gov For (E)-2,6,10-Trimethylundeca-5,9-dienol, this would involve identifying a position on the molecule where a linker and a tag can be attached without disrupting the key interactions with its biological target.
Future Research Directions and Emerging Areas in E 2,6,10 Trimethylundeca 5,9 Dienol Research
Elucidation of Novel Biosynthetic Enzymes and Genetic Clusters
The biosynthesis of sesquiterpenoids, including (E)-2,6,10-Trimethylundeca-5,9-dienol, originates from the precursor farnesyl pyrophosphate (FPP). nih.gov While this foundational step is well-understood, the specific enzymes and genetic machinery responsible for the precise structural modifications that yield this particular dienol are largely uncharacterized in most organisms. Future research must focus on identifying and functionally validating these components.
Key research objectives in this area include:
Genome Mining for Biosynthetic Gene Clusters (BGCs): Advances in genome sequencing have revealed that the genes for metabolic pathways are often physically grouped together in BGCs. dtu.dknih.gov A primary future direction is to use bioinformatics tools to mine the genomes of organisms known to produce (E)-2,6,10-Trimethylundeca-5,9-dienol or related compounds. This will help identify candidate sesquiterpene synthase (STS) genes and genes encoding "tailoring" enzymes (e.g., dehydrogenases, reductases) that modify the initial sesquiterpene skeleton. mdpi.comresearchgate.net
Functional Characterization of Candidate Enzymes: Following the identification of candidate genes, their functions must be confirmed. This involves heterologous expression of the genes in microbial hosts like Escherichia coli or Saccharomyces cerevisiae and subsequent in vitro assays to determine the specific reactions catalyzed by the recombinant proteins. nih.govnih.gov This approach can definitively link a gene to a specific biosynthetic step.
Discovery of Novel Enzyme Classes: Research may uncover entirely new types of enzymes. For instance, studies on other sesquiterpenes have identified unique cyclases and dephosphorylases that were not previously associated with terpene biosynthesis, highlighting the potential for discovering novel biochemical pathways. researchgate.net
Table 1: Proposed Workflow for Biosynthetic Pathway Elucidation
| Step | Technique | Objective |
|---|---|---|
| 1. Organism Selection | Literature Review, Metabolomic Screening | Identify organisms that produce (E)-2,6,10-Trimethylundeca-5,9-dienol. |
| 2. Genome Sequencing | Next-Generation Sequencing (NGS) | Obtain the full genomic blueprint of the target organism. |
| 3. Gene Cluster Identification | Bioinformatics (e.g., antiSMASH, PRISM) nih.gov | Predict and locate the biosynthetic gene cluster responsible for production. |
| 4. Functional Genomics | RNA-Seq, qPCR | Identify conditions under which the candidate genes are highly expressed. |
| 5. Enzyme Characterization | Heterologous Expression, Protein Purification, In Vitro Assays | Confirm the specific function of each enzyme in the pathway. |
Discovery of Undiscovered Ecological and Physiological Roles
While its use in fragrances is established, the natural roles of (E)-2,6,10-Trimethylundeca-5,9-dienol are a significant knowledge gap. As a semiochemical, it likely mediates interactions between organisms. wikipedia.org Its structural similarity to farnesol (B120207), a known quorum-sensing molecule in fungi that inhibits the transition from yeast to hyphal growth, suggests it may have analogous signaling functions. nih.govnih.gov
Future research should investigate:
Pheromonal Activity: Exploring its role as a potential sex, aggregation, or alarm pheromone in insects. This involves collecting volatile emissions from insects, performing chemical analysis, and conducting behavioral bioassays to test the response of conspecifics to the pure compound.
Kairomonal and Allomonal Effects: Investigating how it mediates interspecific interactions. For example, it could act as a kairomone, attracting predators or parasitoids to an herbivore that emits it, or as an allomone, defending a plant against herbivores. mdpi.com
Role in Plant Defense: Determining if plants produce and emit this compound in response to herbivory or pathogen attack as a component of their induced defense mechanisms, either directly deterring enemies or attracting beneficial insects. wur.nl
Microbial Signaling: Assessing its function as a quorum-sensing molecule in microbial communities, potentially influencing biofilm formation, virulence, or morphology in bacteria and fungi. nih.gov
Application of Advanced Omics Technologies (Genomics, Proteomics, Metabolomics)
A comprehensive understanding of (E)-2,6,10-Trimethylundeca-5,9-dienol requires an integrated, systems-level approach. Omics technologies are essential tools for this purpose, providing a holistic view of the molecular processes related to the compound. nih.govnih.gov
Future applications of omics include:
Genomics: Beyond identifying the BGC, genomics can be used for comparative analyses across different species to understand the evolution of the biosynthetic pathway.
Transcriptomics: RNA-sequencing can reveal how the expression of the biosynthetic genes is regulated in response to different developmental stages, environmental triggers, or ecological interactions, such as herbivore attack or mating. researchgate.net
Proteomics: This technique identifies the full suite of proteins present under specific conditions, allowing researchers to confirm the translation of biosynthetic enzymes and identify other proteins that may be involved in the transport or sequestration of the compound. nih.gov
Metabolomics: By profiling the complete set of small molecules, metabolomics can quantify the production of (E)-2,6,10-Trimethylundeca-5,9-dienol and related metabolites, providing direct insight into the biochemical phenotype and how it changes in response to various stimuli. nih.gov
Table 2: Application of Omics Technologies to (E)-2,6,10-Trimethylundeca-5,9-dienol Research
| Omics Field | Application | Research Question Addressed |
|---|---|---|
| Genomics | Whole-genome sequencing, comparative genomics | What genes are responsible for biosynthesis? How did the pathway evolve? |
| Transcriptomics | RNA-Seq, microarray analysis | When and under what conditions are the biosynthetic genes turned on or off? |
| Proteomics | Mass spectrometry-based protein identification | Which enzymes are actively being produced? What proteins interact with the compound? |
| Metabolomics | GC-MS, LC-MS profiling | How much of the compound is produced? What other metabolites are co-regulated? |
Development of Highly Sensitive Analytical Methodologies for Trace Detection
Studying the ecological roles of semiochemicals often requires the detection of minute quantities of these substances in complex environmental samples (e.g., air, water, or biological tissues). nih.gov While standard methods like gas chromatography-mass spectrometry (GC-MS) are effective, future research will necessitate the development of even more sensitive, high-throughput, and field-deployable analytical techniques. frontiersin.orgnih.gov
Emerging areas for methodological development include:
Enhanced Mass Spectrometry: Improving ionization efficiency for neutral molecules like this dienol through chemical derivatization or coordination ion spray-mass spectrometry can dramatically lower detection limits. researchgate.net
Real-Time Monitoring: Developing biosensors or portable mass spectrometers for the in-situ detection of the compound in real-time. This would allow researchers to monitor its emission from an organism as it interacts with its environment.
Advanced Separation Techniques: Employing multidimensional chromatography (e.g., GCxGC-MS) to better separate the target compound from complex mixtures, which is crucial when analyzing environmental samples or insect pheromone blends.
High-Throughput Screening: Creating rapid analytical protocols to screen large numbers of samples, which is essential for projects involving genetic screening or population-level ecological studies. frontiersin.org
Integration of Chemical Ecology with Molecular Biology and Evolutionary Biology
The ultimate goal is to achieve a holistic understanding of (E)-2,6,10-Trimethylundeca-5,9-dienol, from the gene to the ecosystem. This requires the tight integration of traditionally separate fields. wur.nlresearchgate.net Chemical ecologists identify the function of a compound in nature, molecular biologists uncover the mechanisms of its production and perception, and evolutionary biologists explain why these systems evolved. nih.govwikipedia.org
Future integrated research programs should aim to:
Link Genes to Function: Use molecular tools like RNA interference (RNAi) or CRISPR-Cas9 to knock down or knock out specific biosynthetic genes in a target organism. nih.gov Subsequent behavioral and ecological experiments can then be performed to directly observe how the absence of the compound affects the organism's survival, reproduction, and interactions.
Investigate the Evolution of Chemical Signals: By comparing the biosynthetic pathways and ecological roles of (E)-2,6,10-Trimethylundeca-5,9-dienol in closely related species, researchers can reconstruct the evolutionary history of this chemical signal.
Reverse Chemical Ecology: Utilize a "gene-first" approach where a candidate biosynthetic gene is identified through genomics, and its product is then synthesized and tested for biological activity. pnas.org This can accelerate the discovery of the functions of novel compounds.
By pursuing these integrated research avenues, the scientific community can move beyond a superficial knowledge of (E)-2,6,10-Trimethylundeca-5,9-dienol and build a comprehensive model of its biosynthesis, biological functions, and ecological significance.
Q & A
Q. What are the key physicochemical properties of (E)-2,6,10-Trimethylundeca-5,9-dienol, and how do they influence experimental design?
The compound is a colorless liquid with a density of 0.86 g/cm³, boiling point of 305.3°C, and refractive index of 1.474–1.479. Its low vapor pressure (7.81×10⁻⁵ mmHg at 25°C) suggests limited volatility, requiring inert atmospheres (e.g., nitrogen) for storage and handling. The flash point (109.3°C) indicates flammability risks during high-temperature reactions. These properties necessitate controlled conditions (e.g., sealed reactors, low-oxygen environments) to prevent degradation or hazards .
Q. What synthetic methodologies are recommended for producing (E)-2,6,10-Trimethylundeca-5,9-dienol with high enantiomeric purity?
Enantioselective synthesis can be achieved via N-alkylation or N-acylation–reduction sequences using aziridine intermediates. For example, tert-butyltrimethylsilyl ether-protected 2,3-aziridinofarnesol (9-OH) can undergo SN2 displacement with pyrophosphate anions to yield diphosphates mimicking the presqualene diphosphate (PSPP) side chain. Chiral resolution or asymmetric catalysis is critical for obtaining enantiopure products, as stereochemistry significantly impacts bioactivity .
Q. Which analytical techniques are most effective for structural characterization and purity assessment?
Gas chromatography-mass spectrometry (GC/MS) with Kovats retention indices (e.g., AI: 1520, KI: 1521) is standard for identification. Nuclear magnetic resonance (NMR) can resolve stereochemical details, while polarimetry validates enantiomeric excess. Purity is assessed via HPLC with UV detection, leveraging the compound’s absorbance at 210–250 nm due to conjugated dienes .
Advanced Research Questions
Q. How does the stereochemistry of (E)-2,6,10-Trimethylundeca-5,9-dienol affect its inhibitory activity against squalene synthase?
The (2R,3S) enantiomer, mimicking the natural PSPP configuration, shows 4-fold greater inhibition (IC₅₀ = 1.17 ± 0.08 μM) compared to its (2S,3R) counterpart. This is attributed to optimal binding to the enzyme’s active site, where the N-bishomogeranyl substituent aligns with hydrophobic pockets. Stereochemical mismatches reduce potency, highlighting the need for chiral synthesis in inhibitor studies .
Q. What contradictions exist in reported bioactivity data, and how can they be resolved?
Discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., presence of inorganic pyrophosphate, which competes with inhibitors). Standardizing protocols (e.g., fixed Mg²⁺ concentrations, pre-incubation times) and using recombinant enzyme systems (e.g., yeast squalene synthase) can minimize variability. Cross-validation with orthogonal assays (e.g., radiolabeled substrate tracking) is recommended .
Q. How can researchers design experiments to investigate its role in insect pheromone systems?
Behavioral assays (e.g., Y-maze olfactometers) paired with electroantennography (EAG) can test attraction responses in termites. Synthesizing stereoisomers and comparing activity to natural pheromones (e.g., (5E)-2,6,10-trimethylundeca-5,9-dienal in Hodotermopsis sjoestedti) clarifies structure-function relationships. Field trials with controlled release devices validate ecological relevance .
Q. What strategies optimize stability in experimental formulations?
Stabilize the compound in lipid-based matrices (e.g., liposomes) to prevent oxidation of the diene moiety. Add antioxidants (e.g., BHT) and store under argon at –20°C. For aqueous systems, use cyclodextrin encapsulation to enhance solubility and shelf life .
Methodological and Regulatory Considerations
Q. How should safety and regulatory compliance be addressed in academic research?
Follow IFRA standards for dermal exposure limits (e.g., 0.1% in leave-on products) and conduct acute toxicity assays (e.g., OECD 423). Material Safety Data Sheets (MSDS) must detail handling precautions (e.g., PPE, ventilation). Institutional review is required for ecological studies involving pheromone release .
Q. What statistical approaches are suitable for analyzing dose-response data in inhibition studies?
Use nonlinear regression (e.g., Hill equation) to calculate IC₅₀ values. Compare enantiomer potencies via Student’s t-test with Bonferroni correction for multiple comparisons. Replicate experiments (n ≥ 3) and report confidence intervals to ensure robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
